HTH-02-006

説明

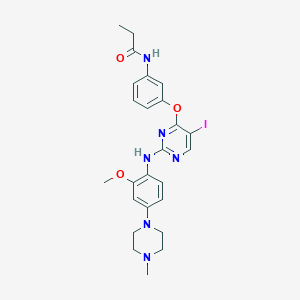

Structure

3D Structure

特性

分子式 |

C25H29IN6O3 |

|---|---|

分子量 |

588.4 g/mol |

IUPAC名 |

N-[3-[5-iodo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide |

InChI |

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) |

InChIキー |

KQMWYEJQANQTDM-UHFFFAOYSA-N |

SMILES |

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4 |

正規SMILES |

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2I)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HTH-02-006; HTH02006; HTH 02 006; |

製品の起源 |

United States |

Foundational & Exploratory

HTH-02-006: A Targeted Approach to NUAK2 Inhibition in Cancer Therapy

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of HTH-02-006, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo-YAP signaling pathway in oncology.

Core Target: this compound is a small molecule inhibitor that specifically targets NUAK2, a serine/threonine kinase that plays a crucial role in the Hippo-YAP signaling pathway.[1][2][3] NUAK2 has been identified as a critical downstream effector of the transcriptional co-activator YAP, which is frequently dysregulated in various human cancers.[4][5][6] The expression of NUAK2 is often elevated in cancer cells, correlating with poor prognoses and metastasis.[7]

Mechanism of Action: this compound exerts its therapeutic effect by inhibiting the kinase activity of NUAK2.[1][3] This inhibition prevents the phosphorylation of downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) at serine 445.[1][3][5][8] The dephosphorylation of MYPT1 leads to a reduction in the phosphorylation of Myosin Light Chain (MLC), which in turn disrupts actomyosin cytoskeleton dynamics.[1][3] This disruption is critical as the actomyosin cytoskeleton is involved in a positive feedback loop that promotes the nuclear localization and activity of YAP.[5][6] By inhibiting NUAK2, this compound effectively dampens this feedback loop, leading to the inactivation of YAP and the downregulation of its target genes, including NUAK2 itself and the proto-oncogene c-MYC.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (NUAK2) | 126 nM | In vitro kinase assay with [γ-32P]ATP and Sakamototide substrate. | [1][3] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Cell Line | Cancer Type | YAP Status | IC50 (Growth Inhibition) | Assay Duration | Reference |

| HuCCT-1 | Liver Cancer | High | More sensitive than YAP-low cells | 120 hours | [1][4] |

| SNU475 | Liver Cancer | High | More sensitive than YAP-low cells | 120 hours | [1][4] |

| HepG2 | Liver Cancer | Low | Less sensitive than YAP-high cells | 120 hours | [1][4] |

| SNU398 | Liver Cancer | Low | Less sensitive than YAP-high cells | 120 hours | [1][4] |

| LAPC-4 | Prostate Cancer | - | 4.65 µM | 9 days | [1] |

| 22RV1 | Prostate Cancer | - | 5.22 µM | 9 days | [1] |

| HMVP2 | Prostate Cancer | - | 5.72 µM | 9 days | [1] |

Table 2: In Vitro Cell Growth Inhibition by this compound

| Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings | Reference |

| TetO-YAP S127A Transgenic Mice | YAP-induced Hepatomegaly | 10 mg/kg, i.p., twice daily | 14 days | Significantly suppressed hepatomegaly (reduced liver/body weight ratio). | [1][5] |

| HMVP2 Prostate Cancer Allograft in FVB Mice | Prostate Cancer | 10 mg/kg, i.p., twice daily | 20 days | Significantly inhibited tumor growth. | [1][3] |

| HuCCT-1 Xenograft in Nude Mice | Liver Cancer | 10 mg/kg, i.p., twice daily | 30 days | Attenuated tumor growth rates. | [5] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro NUAK2 Kinase Assay: The inhibitory activity of this compound on NUAK2 kinase was determined using a radioisotope-based filter binding assay. Recombinant NUAK2 enzyme was incubated with the substrate Sakamototide (200 µM) and [γ-32P]ATP (100 µM) in a kinase reaction buffer.[4] Varying concentrations of this compound were added to the reaction mixture. The reaction was allowed to proceed at 30°C for a specified time and then stopped. The reaction mixture was then transferred to a phosphocellulose filter membrane, which binds the phosphorylated substrate. After washing to remove unincorporated [γ-32P]ATP, the radioactivity on the filter was quantified using a scintillation counter. The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis for Phosphorylated Proteins: Cancer cell lines were treated with various concentrations of this compound for specified durations. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies specific for phosphorylated MYPT1 (S445), total MYPT1, phosphorylated MLC, and total MLC overnight at 4°C.[4] After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Growth Inhibition Assay: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or DMSO as a vehicle control. After the indicated incubation period (e.g., 120 hours), cell viability was assessed using the crystal violet staining method.[4] The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell growth inhibition was calculated relative to the DMSO-treated control cells, and the IC50 values were determined by non-linear regression analysis.

Tumor Spheroid Growth Assay: Prostate cancer cells were seeded in ultra-low attachment 96-well plates to promote the formation of three-dimensional tumor spheroids. Once the spheroids reached a certain size, they were treated with different concentrations of this compound.[1] The growth of the spheroids was monitored over several days by capturing images and measuring the spheroid diameter or volume. The IC50 values were calculated based on the inhibition of spheroid growth.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in the Hippo-YAP pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. graylab.stanford.edu [graylab.stanford.edu]

HTH-02-006: A Technical Guide to its Role in YAP Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key factor in the development and progression of numerous cancers. The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, bind with TEAD family transcription factors, and drive the expression of genes that promote cell growth and inhibit apoptosis.

Recent research has identified NUAK family SNF1-like kinase 2 (NUAK2), also known as SNARK, as a pivotal component in a positive feedback loop that amplifies YAP activity, particularly in cancer cells.[1][2][3] This discovery has positioned NUAK2 as a promising therapeutic target for YAP-driven malignancies.[1] HTH-02-006 is a potent and selective small molecule inhibitor of NUAK2 that has become an essential tool for interrogating this signaling axis.[4][5] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Breaking the YAP-NUAK2 Positive Feedback Loop

This compound functions by directly inhibiting the kinase activity of NUAK2.[4] In many cancers, particularly those with high YAP activity, a positive feedback loop exists where nuclear YAP/TEAD complexes drive the transcription of the NUAK2 gene.[3][6] The resulting NUAK2 protein then acts to sustain and amplify YAP's own activity. It achieves this by modulating the actomyosin cytoskeleton, which in turn influences YAP's subcellular localization and prevents its inhibitory phosphorylation by the core Hippo kinase LATS1/2.[1][7]

By inhibiting NUAK2, this compound disrupts this oncogenic feedback loop.[1] The direct consequence of NUAK2 inhibition is a decrease in the phosphorylation of its substrates, such as Myosin phosphatase target subunit 1 (MYPT1), leading to reduced actomyosin contractility.[4][8] This cytoskeletal rearrangement promotes the cytoplasmic retention and sequestration of YAP, preventing its nuclear translocation and subsequent pro-tumorigenic gene expression.[3][7] Mechanistically, this compound treatment leads to the inactivation of YAP and the downregulation of YAP target genes, including NUAK2 itself and the oncogene c-MYC.[4][9]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The data consistently shows potent inhibition of NUAK2 and preferential activity against cancer cells with high YAP signaling.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value | Notes | Reference |

| Kinase Assay | NUAK2 | 126 nM | Radioactive [γ-³²P]ATP incorporation into Sakamototide substrate. | [4][9] |

| Kinase Assay | NUAK1 | 8 nM | Radioactive [³³P-ATP] filter-binding assay. | [8][10] |

| 3D Spheroid Growth | LAPC-4 (Prostate Cancer) | 4.65 µM | 9-day assay. | [4][9] |

| 3D Spheroid Growth | 22RV1 (Prostate Cancer) | 5.22 µM | 9-day assay. | [4][9] |

| 3D Spheroid Growth | HMVP2 (Prostate Cancer) | 5.72 µM | 9-day assay. | [4][9] |

| Cell Growth | YAP-high cells (HuCCT-1, SNU475) | More Sensitive | Compared to YAP-low cells (HepG2, SNU398) over 120 hours. | [4][11] |

| Cell Proliferation | Cancer Cell Explants | ~50% reduction | At 10 µM over 72-96 hours. | [9] |

Table 2: In Vivo Efficacy of this compound

| Model Type | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| Transgenic Mouse (TetO-YAP S127A) | YAP-driven Hepatomegaly | 10 mg/kg, i.p., twice daily for 14 days | Suppressed liver overgrowth; reduced liver/body weight ratio; decreased Ki67+ hepatocytes. | [4][9] |

| Allograft (HMVP2 cells) | Prostate Cancer | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth; reduced Ki67+ proliferation index. | [4][9][12] |

| Xenograft (HuCCT-1 TetO-YAP S127A) | Liver Cancer | 10 mg/kg, i.p., twice daily | Attenuated tumor growth rates compared to vehicle control. | [1][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the activity of this compound.

In Vitro NUAK2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit NUAK2's enzymatic activity.

-

Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the NUAK2 enzyme.

-

Materials:

-

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing kinase buffer, NUAK2 enzyme, and the peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 40 minutes) at 30°C or ambient temperature.[14]

-

Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[15]

-

Western Blot for Phospho-Substrate Levels

This method is used to confirm the on-target cellular activity of this compound by measuring the phosphorylation status of a known NUAK2 substrate.

-

Principle: Uses phospho-specific antibodies to detect the levels of phosphorylated MYPT1 at Serine 445 (S445) in cell lysates after treatment with this compound.

-

Procedure:

-

Culture cells (e.g., SNU475 or HuCCT-1) to ~70% confluency.[4]

-

Treat cells with increasing concentrations of this compound (e.g., 0.5-16 µM) for a specified duration (e.g., 120 hours).[4]

-

Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-MYPT1 (S445) and total MYPT1. A loading control (e.g., GAPDH) should also be probed.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity to determine the ratio of phosphorylated to total protein.

-

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines the process for evaluating the anti-tumor activity of this compound in a mouse model.

-

Procedure:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HuCCT-1 TetO-YAP S127A cells) mixed with Matrigel into the flanks of immunodeficient nude mice.[9]

-

Tumor Growth and Randomization: Allow tumors to establish. Once tumors reach a mean volume of approximately 100 mm³, randomize the animals into treatment and vehicle control groups.[11]

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg twice daily (BID). The vehicle group receives a corresponding volume of the drug carrier (e.g., 10% DMSO in corn oil).[4][9]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health throughout the study.[12]

-

Endpoint Analysis: At the end of the study period (e.g., 20-30 days) or when tumors reach a predetermined endpoint, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (for proliferation markers like Ki67) or Western blotting (for target engagement markers like p-MYPT1).[9][12]

-

Conclusion

This compound is a critical pharmacological tool for investigating the role of NUAK2 in cellular signaling. Its mechanism of action, centered on the disruption of a key YAP-NUAK2 positive feedback loop, provides a clear rationale for its potent anti-proliferative effects in YAP-driven cancers. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy and selectivity. The detailed protocols provided herein offer a foundation for further research into the therapeutic potential of targeting the NUAK2-YAP axis in oncology and other related pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A feed forward loop enforces YAP/TAZ signaling during tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NUAK2 Kinase Enzyme System [worldwide.promega.com]

- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 15. reactionbiology.com [reactionbiology.com]

HTH-02-006: A Technical Guide for Liver Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-02-006 is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a critical downstream target of the Hippo-YAP signaling pathway.[1][2][3] Emerging preclinical evidence highlights the significant therapeutic potential of this compound in liver cancers characterized by high YAP (Yes-associated protein) activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a reversible small-molecule inhibitor of NUAK2.[4][5] In liver cancer models with high oncogenic YAP activity, YAP transcriptionally upregulates NUAK2. NUAK2 then promotes cell proliferation and tumor growth. This compound directly inhibits the kinase activity of NUAK2, thereby disrupting this signaling cascade.[2][3] The primary downstream effect of NUAK2 inhibition is the reduced phosphorylation of its substrate MYPT1 at serine 445 (S445), which in turn decreases the phosphorylation of Myosin Light Chain (MLC), leading to inhibition of the actomyosin cytoskeleton and reduced cell proliferation.[1][6]

Signaling Pathway Diagram

The following diagram illustrates the role of this compound within the Hippo-YAP pathway in liver cancer.

Caption: this compound mechanism of action in the YAP-NUAK2 signaling pathway.

Quantitative Preclinical Data

This compound has demonstrated potent activity both in vitro and in vivo. The data below summarizes its inhibitory concentrations and effects on various liver cancer cell lines.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ Value | Assay Method |

| NUAK2 | 126 nM | Radioactive [γ-³²P]ATP incorporation into Sakamototide[1][6] |

| NUAK1 | 8 nM | Radioactive [³³P-ATP] filter-binding assay[5] |

Note: While this compound inhibits both NUAK1 and NUAK2, studies suggest its anti-proliferative effect in the tested liver cancer context is primarily mediated through NUAK2.[3]

Table 2: In Vitro Efficacy in Liver Cancer Cell Lines

| Cell Line | YAP Status | Growth Inhibition Effect | Concentration Range | Duration |

| HuCCT-1 | High | High sensitivity | 0.5 - 16 µM | 120 hours[1][3] |

| SNU475 | High | High sensitivity | 0.5 - 16 µM | 120 hours[1] |

| HepG2 | Low | Lower sensitivity | 0.5 - 16 µM | 120 hours[1] |

| SNU398 | Low | Lower sensitivity | 0.5 - 16 µM | 120 hours[1] |

Table 3: In Vivo Efficacy in Mouse Models

| Model | Treatment | Dosing | Duration | Key Outcomes |

| YAP-induced Hepatomegaly (TetO-YAP S127A transgenic mice) | This compound | 10 mg/kg, i.p., twice daily | 14 days | Significantly suppressed liver overgrowth (reduced liver/body weight ratio) and decreased Ki67-positive proliferating hepatocytes.[1][2][3] |

| HuCCT-1 Xenograft (YAP-driven) | This compound | 10 mg/kg | 30 days | Significantly attenuated tumor growth rates compared to vehicle control.[3] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols used in the evaluation of this compound.

In Vitro NUAK2 Kinase Assay

This protocol measures the direct inhibitory effect of this compound on NUAK2 kinase activity.

Objective: To determine the IC₅₀ of this compound against NUAK2.

Materials:

-

Recombinant NUAK2 enzyme

-

Sakamototide (synthetic peptide substrate)

-

[γ-³²P]ATP (radioactive ATP)

-

This compound (in various concentrations)

-

Kinase buffer

-

DMSO (vehicle control)

Methodology:

-

Prepare a reaction mixture containing NUAK2 enzyme, Sakamototide substrate, and kinase buffer.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction wells.

-

Initiate the kinase reaction by adding 100 µM [γ-³²P]ATP.[2]

-

Incubate the reaction to allow for phosphorylation of the substrate.

-

Stop the reaction and measure the incorporation of ³²P into the Sakamototide substrate using a filter-binding assay and scintillation counting.

-

Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration.

-

Plot the data to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NUAK2 activity.

Cell Growth Inhibition Assay (Crystal Violet)

This assay assesses the effect of this compound on the proliferation of liver cancer cell lines.

Objective: To compare the sensitivity of high-YAP and low-YAP liver cancer cells to this compound.

Materials:

-

Liver cancer cell lines (e.g., HuCCT-1, SNU475, HepG2, SNU398)

-

This compound (serial dilutions from 0.5 to 16 µM)

-

Cell culture medium and plates (96-well)

-

Crystal Violet staining solution

-

Methanol (for fixation)

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (0.5-16 µM) or DMSO vehicle control.[1]

-

After incubation, wash the cells with PBS and fix them with methanol.

-

Stain the fixed cells with Crystal Violet solution.

-

Wash away excess stain and allow the plates to dry.

-

Solubilize the stain and measure the absorbance at a specific wavelength to quantify cell viability/biomass.

-

Generate dose-response curves to compare the growth inhibitory effects across different cell lines.

In Vivo Hepatomegaly Study Workflow

The following diagram outlines the workflow for evaluating the efficacy of this compound in a genetically engineered mouse model of YAP-driven liver growth.

Caption: Workflow for the in vivo evaluation of this compound in a YAP-driven hepatomegaly model.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the Hippo-YAP signaling pathway in liver cancer. Its demonstrated efficacy in preclinical models, particularly those with high YAP expression, suggests that NUAK2 is a promising therapeutic target.[2][3] Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and the identification of predictive biomarkers to select patient populations most likely to benefit from NUAK2 inhibition. Combination studies with other targeted agents or immunotherapies could also unveil synergistic anti-tumor effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. graylab.stanford.edu [graylab.stanford.edu]

- 6. file.medchemexpress.com [file.medchemexpress.com]

HTH-02-006: A Novel NUAK Inhibitor with Anti-Fibrotic Properties

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP and TAZ, have emerged as critical regulators of fibrogenesis. HTH-02-006, a potent inhibitor of NUAK family kinases 1 and 2 (NUAK1/2), has demonstrated significant anti-fibrotic effects in preclinical models. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, its mechanism of action, relevant experimental data, and detailed protocols for its evaluation.

Introduction to this compound and its Target

This compound is a small molecule inhibitor of NUAK1 and NUAK2, serine/threonine kinases that negatively regulate the Hippo signaling pathway.[1] By inhibiting NUAK1/2, this compound promotes the activation of the Hippo pathway kinase cascade, leading to the phosphorylation and cytoplasmic retention of YAP and TAZ. This prevents their nuclear translocation and subsequent activation of pro-fibrotic gene transcription. The primary application of this compound has been investigated in the context of YAP-driven cancers; however, emerging evidence strongly supports its therapeutic potential in fibrotic diseases.[1]

Mechanism of Anti-Fibrotic Action

The anti-fibrotic effect of this compound is intrinsically linked to its modulation of the Hippo-YAP signaling pathway.

-

Inhibition of NUAK1/2: this compound directly binds to and inhibits the kinase activity of NUAK1 and NUAK2.

-

Activation of the Hippo Pathway: Inhibition of NUAKs relieves their negative regulation on the core Hippo kinases, LATS1/2.

-

Phosphorylation and Inactivation of YAP/TAZ: Activated LATS1/2 phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins.

-

Suppression of Pro-Fibrotic Gene Expression: With YAP/TAZ retained in the cytoplasm, their interaction with TEAD transcription factors in the nucleus is prevented, thereby downregulating the expression of target genes involved in fibroblast activation, proliferation, and extracellular matrix deposition.

Preclinical Anti-Fibrotic Data

The anti-fibrotic efficacy of this compound has been demonstrated in a murine model of renal fibrosis induced by unilateral ureteral obstruction (UUO). Treatment with a NUAK inhibitor, identified as HTH, resulted in a significant reduction of key fibrotic markers.[1]

Quantitative Data Summary

| Parameter | Assay Type | Model | Effect of this compound | Reference |

| NUAK1 IC50 | Radioactive (33P-ATP) filter-binding assay | In vitro | 8 nM | --INVALID-LINK-- |

| NUAK2 IC50 | Radioactive (33P-ATP) filter-binding assay | In vitro | 126 nM | --INVALID-LINK-- |

| Fibrillar Collagen | Picrosirius Red Staining | UUO-induced renal fibrosis mouse model | Decrease | [1] |

| Type 1 Collagen | Not specified | UUO-induced renal fibrosis mouse model | Decrease | [1] |

| α-Smooth Muscle Actin (α-SMA) | Not specified | UUO-induced renal fibrosis mouse model | Decrease | [1] |

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

This model is widely used to induce progressive tubulointerstitial fibrosis.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Anesthesia: Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the kidneys and ureters.

-

Isolate the left ureter.

-

Ligate the left ureter at two points using 4-0 silk suture.

-

Cut the ureter between the two ligatures to ensure complete obstruction.

-

Reposition the kidney and close the abdominal incision in layers.

-

-

Sham Operation: Perform the same surgical procedure on a control group of mice, but without ligating the ureter.

-

This compound Administration:

-

Prepare this compound in a suitable vehicle (e.g., DMSO and corn oil).

-

Administer this compound or vehicle control to the mice daily via intraperitoneal injection, starting from the day of surgery. A typical dose used in other in vivo studies is 10 mg/kg, twice daily.[2]

-

-

Tissue Harvest: Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery) and harvest the kidneys for analysis.

Picrosirius Red Staining for Collagen Quantification

This method is used to visualize and quantify collagen fibers in tissue sections.

-

Tissue Preparation:

-

Fix kidney tissue in 10% neutral buffered formalin.

-

Process and embed the tissue in paraffin.

-

Cut 4-5 µm thick sections and mount them on glass slides.

-

-

Staining Protocol:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Stain with Weigert's hematoxylin for 8 minutes to stain the nuclei.

-

Rinse in running tap water.

-

Stain with Picro Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

-

Wash twice in acidified water (0.5% acetic acid).

-

Dehydrate through a graded series of ethanol.

-

Clear in xylene and mount with a permanent mounting medium.

-

-

Image Analysis:

-

Capture images of the stained sections using a light microscope.

-

Quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

-

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to detect the expression of α-SMA, a marker of myofibroblast activation.

-

Tissue Preparation: Prepare paraffin-embedded tissue sections as described for Picrosirius Red staining.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against α-SMA (e.g., mouse monoclonal anti-α-SMA).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.

-

Counterstain with hematoxylin.

-

-

Image Analysis:

-

Capture images of the stained sections.

-

Quantify the brown-stained α-SMA positive area as a percentage of the total tissue area.

-

Logical Relationships and Therapeutic Potential

The data strongly suggest a logical cascade where this compound, by inhibiting NUAK1/2, reactivates the Hippo pathway, leading to the suppression of the pro-fibrotic YAP/TAZ program. This culminates in a measurable reduction in collagen deposition and myofibroblast activation, the key drivers of fibrosis.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases. Its well-defined mechanism of action, targeting the NUAK-YAP axis, provides a strong rationale for its further development. Future studies should focus on evaluating the efficacy of this compound in a broader range of fibrosis models, including those for liver, lung, and cardiac fibrosis. Additionally, optimizing the dosing regimen and assessing the long-term safety profile will be crucial steps in advancing this compound towards clinical applications. The development of specific biomarkers to monitor treatment response will also be instrumental for its successful translation to the clinic.

References

The NUAK2 Inhibitor HTH-02-006: A Technical Guide to its Mechanism and Impact on MYPT1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel NUAK2 inhibitor, HTH-02-006, with a specific focus on its mechanism of action related to the phosphorylation of Myosin Phosphatase Targeting Subunit 1 (MYPT1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and cell signaling.

Core Mechanism of Action

This compound is a reversible small-molecule inhibitor targeting NUAK Family Kinase 2 (NUAK2), and also NUAK1, members of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] Its primary mode of action in the context of this guide is the inhibition of NUAK2-mediated phosphorylation of MYPT1 at the Serine 445 (S445) residue.[3][4] This inhibitory action has significant downstream effects on the actomyosin cytoskeleton and has been shown to be particularly effective in cancers with high YAP (Yes-associated protein) activity, where NUAK2 is a critical target.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound, providing a comparative overview of its potency and efficacy in various experimental settings.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 | Reference |

| NUAK2 | Radioactive (33P-ATP) filter-binding | 126 nM | [3][4][6] |

| NUAK1 | Radioactive (33P-ATP) filter-binding | 8 nM | [6][7] |

| NUAK2 | LanthaScreen® Binding Assay | 179 nM | [6] |

| NUAK1 | Adapta® Kinase Assay | 69.1 nM | [6] |

Table 2: Cellular Activity - Growth Inhibition

| Cell Line | Cancer Type | Key Feature | IC50 (9-day treatment) | Reference |

| LAPC-4 | Prostate Cancer | - | 4.65 µM | [3] |

| 22RV1 | Prostate Cancer | - | 5.22 µM | [3] |

| HMVP2 | Prostate Cancer | - | 5.72 µM | [3] |

| HuCCT-1 | Liver Cancer | YAP-high | More sensitive | [3][5] |

| SNU475 | Liver Cancer | YAP-high | More sensitive | [3][5] |

| HepG2 | Liver Cancer | YAP-low | Less sensitive | [3] |

| SNU398 | Liver Cancer | YAP-low | Less sensitive | [3] |

Table 3: In Vivo Efficacy

| Animal Model | Treatment Regimen | Outcome | Reference |

| TetO-YAP S127A transgenic mice (YAP-induced hepatomegaly) | 10 mg/kg, i.p., twice daily for 14 days | Suppressed hepatomegaly, reduced proliferating hepatocytes, and decreased MYPT1 S445 phosphorylation. | [3][5] |

| HMVP2 prostate cancer allograft mice | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth. | [3][4] |

| HuCCT-1 TetO-YAP S127A xenograft nude mice | 10 mg/kg, i.p., twice daily for 30 days | Attenuated tumor growth. | [5] |

Signaling Pathway

The signaling cascade involving this compound, NUAK2, and MYPT1 is a critical component of the Hippo-YAP pathway, which is a key regulator of cell proliferation and organ size. NUAK2 is a direct transcriptional target of YAP. In a positive feedback loop, NUAK2 then promotes actomyosin-dependent YAP activation. This compound disrupts this cycle by inhibiting NUAK2.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. portlandpress.com [portlandpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. This compound | NUAK2 inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to HTH-02-006: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HTH-02-006, a potent and selective NUAK family kinase 2 (NUAK2) inhibitor. This document details its chemical structure, physicochemical properties, and biological activity, with a focus on its role in the Hippo-YAP signaling pathway. Detailed experimental protocols and structured data tables are provided to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic small molecule, a derivative of the prototype NUAK inhibitor WZ4003.[1][2] It is a reversible inhibitor of NUAK2.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide[3] |

| Molecular Formula | C25H29IN6O3 |

| Molecular Weight | 588.44 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of NUAK2, a serine/threonine kinase that is a key component of the Hippo signaling pathway.[1] NUAK2 is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and migration.[4]

The primary mechanism of action of this compound is the inhibition of NUAK2's kinase activity. This leads to a reduction in the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[1][5] The dephosphorylation of MYPT1 subsequently leads to decreased phosphorylation of Myosin Light Chain (MLC), which is involved in actomyosin contractility and cellular tension.[1][5]

By inhibiting the NUAK2-MYPT1-MLC signaling axis, this compound disrupts the feedback loop that sustains the activity of the transcriptional co-activator Yes-associated protein (YAP).[4][5] YAP is a critical downstream effector of the Hippo pathway, and its nuclear localization and activity are promoted by NUAK2.[5] In many cancers, particularly those with high YAP activity, this compound has demonstrated significant anti-proliferative and anti-tumor effects.[1][5]

Figure 1. this compound Signaling Pathway

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| NUAK2 | Radioactive [γ-32P]ATP filter-binding assay | 126 nM | [3][5] |

| NUAK1 | Radioactive [γ-32P]ATP filter-binding assay | 8 nM | [3] |

Table 3: Cellular Inhibitory Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 | Reference |

| HuCCT-1 (YAP-high) | Liver Cancer | Cell Growth Assay | - | [5] |

| SNU475 (YAP-high) | Liver Cancer | Cell Growth Assay | - | [5] |

| HepG2 (YAP-low) | Liver Cancer | Cell Growth Assay | Higher than YAP-high cells | [5] |

| SNU398 (YAP-low) | Liver Cancer | Cell Growth Assay | Higher than YAP-high cells | [5] |

| LAPC-4 | Prostate Cancer | Spheroid Growth Assay | 4.65 µM | [1] |

| 22RV1 | Prostate Cancer | Spheroid Growth Assay | 5.22 µM | [1] |

| HMVP2 | Prostate Cancer | Spheroid Growth Assay | 5.72 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro NUAK2 Kinase Assay

This protocol is adapted from methodologies described in the literature to determine the in vitro inhibitory activity of this compound against NUAK2.[5][6]

-

Reaction Setup: Prepare a reaction mixture containing 100 ng of purified active GST-NUAK2, 200 µM Sakamototide (a synthetic peptide substrate), and varying concentrations of this compound in a buffer of 50 mM Tris/HCl (pH 7.5) and 0.1 mM EGTA.

-

Initiation: Start the kinase reaction by adding 100 µM [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the incorporation of 32P into the Sakamototide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity relative to a DMSO-treated control and determine the IC50 value of this compound.[6]

Cellular Proliferation Assay (Crystal Violet)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.[5]

-

Cell Seeding: Seed cancer cells (e.g., HuCCT-1, SNU475) in 96-well plates at a density of 2,000 cells per well.

-

Treatment: The following day, treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 5 days (120 hours).[5]

-

Fixation: After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilization: Solubilize the stain by adding 10% acetic acid to each well.

-

Measurement: Measure the absorbance at 600 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO-treated control to determine the effect of this compound on cell growth.

Western Blot Analysis of MYPT1 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of MYPT1 in cultured cells.[5]

-

Cell Treatment: Treat cultured cells (e.g., SNU475) with various concentrations of this compound for a specified duration (e.g., 120 hours).[1]

-

Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MYPT1 (S445), total MYPT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MYPT1.

In Vivo Xenograft Tumor Growth Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][6]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HuCCT-1 TetO-YAP S127A) into the flanks of immunocompromised mice (e.g., nude mice).[5][6]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[5]

-

Treatment Groups: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection twice daily.[5][6]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination: At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[5]

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle-treated groups.

Figure 2. Experimental Workflow for this compound

Conclusion

This compound is a valuable research tool for investigating the role of NUAK2 in the Hippo-YAP signaling pathway and its implications in cancer biology. Its potent and selective inhibitory activity makes it a promising lead compound for the development of novel therapeutics targeting YAP-driven cancers. The data and protocols presented in this guide are intended to support and facilitate further research into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. graylab.stanford.edu [graylab.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

HTH-02-006 in Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-02-006 is a potent and selective small molecule inhibitor of NUAK family kinases, specifically NUAK1 and NUAK2. While extensive research has delineated its mechanism of action and anti-tumor efficacy in cancer models such as hepatocellular carcinoma and prostate cancer, its effects on breast cancer cell lines have not been extensively reported in publicly available literature. However, the critical roles of NUAK1 and NUAK2 in breast cancer pathogenesis, including tumor growth, metabolic reprogramming, and metastasis, provide a strong rationale for investigating this compound as a potential therapeutic agent and research tool in this context.[1][2][3]

This technical guide summarizes the known properties of this compound, details the involvement of its targets (NUAK1 and NUAK2) and associated signaling pathways in breast cancer, and provides established experimental data from other cancer types to serve as a reference for future studies in breast cancer. Furthermore, this document outlines detailed experimental protocols and workflows for researchers aiming to explore the efficacy of this compound in breast cancer cell lines.

This compound: Compound Profile and Mechanism of Action

This compound is a reversible small-molecule inhibitor derived from WZ4003.[4] It exerts its biological effects by competing with ATP for the kinase domain of NUAK1 and NUAK2, thereby inhibiting their catalytic activity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| NUAK1 | Radioactive (33P-ATP) Filter-Binding | 8 | [4] |

| NUAK1 | Adapta® Kinase Assay | 69.1 | [4] |

| NUAK2 | Radioactive (33P-ATP) Filter-Binding | 126 | [4][5] |

| NUAK2 | LanthaScreen® Binding Assay | 179 | [4] |

The primary downstream effect of NUAK inhibition by this compound is the reduction of phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445 (S445).[4][6] MYPT1 is a key regulatory subunit of myosin light chain (MLC) phosphatase, and its phosphorylation by NUAK kinases inhibits phosphatase activity. This leads to an increase in phosphorylated MLC, promoting actomyosin contractility. By inhibiting NUAK1/2, this compound decreases p-MYPT1 (S445) and p-MLC levels, thereby modulating the actomyosin cytoskeleton.[5][6]

The Role of NUAK1 and NUAK2 in Breast Cancer

Both NUAK1 and NUAK2 are implicated as significant contributors to breast cancer progression, with their expression levels correlating with clinical outcomes.

-

Prognostic Significance : RNA expression of both NUAK1 and NUAK2 is upregulated in breast cancer tissues compared to normal tissue.[1] High expression of NUAK2, in particular, is an independent prognostic indicator of lower overall survival in breast cancer patients.[2][7]

-

Tumor Growth and Proliferation : In vitro studies have demonstrated that knockdown of NUAK2 in breast cancer cells inhibits cell proliferation and the ability to form colonies. Conversely, overexpression of NUAK2 promotes these oncogenic properties and enhances tumorigenicity in vivo.[2][7]

-

Metabolic Reprogramming : NUAKs play a crucial role in the metabolic reprogramming of breast cancer cells. They activate mTOR signaling, leading to the upregulation of the c-Myc transcription factor. This, in turn, drives the expression of genes involved in glucose and glutamine metabolism, fueling rapid cell proliferation.[3]

-

Metastasis and Invasion : NUAK1 overexpression in triple-negative breast cancer (TNBC) cells (MDA-MB-231) has been shown to increase invasion and lung metastasis in vivo.[1] However, NUAK2 appears to have a dual role; while its knockdown inhibits proliferation, it has also been observed to accelerate the migration of breast cancer cells in some contexts.[8]

-

Ferroptosis Regulation : NUAK2 can suppress the expression of Glutathione Peroxidase 4 (GPX4) at the RNA level. This suppression enhances ferroptosis, a form of regulated cell death, triggered by GPX4 inhibitors. This suggests that NUAK2-overexpressing breast cancers, particularly the claudin-low subtype, may be vulnerable to therapies targeting GPX4.[9]

Table 2: Summary of NUAK1/2 Function in Breast Cancer

| Kinase | Role in Breast Cancer | Key Downstream Effects | Reference |

| NUAK1 | Promotes invasion and metastasis | Upregulation of mTOR pathway; regulation of glycolysis. | [1][3][10] |

| Synthetic lethal with PTEN-deficiency | Potential therapeutic target in PTEN- breast cancers. | [11] | |

| NUAK2 | Promotes proliferation and tumorigenicity | Upregulation of mTOR/c-Myc signaling. | [2][3][7] |

| Correlates with poor prognosis | Independent prognostic indicator for survival. | [2] | |

| Regulates ferroptosis | Suppresses GPX4 expression. | [9] | |

| Transcriptional target of YAP | Forms a positive feedback loop with YAP. | [1][12] |

The NUAK-YAP Signaling Axis in Breast Cancer

The Hippo signaling pathway is a critical regulator of tissue growth, and its dysregulation is a common feature in many cancers, including breast cancer.[13] The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when activated, drive programs of cell proliferation, survival, and metastasis.[14][15]

NUAK2 is a direct transcriptional target of YAP.[12] Activated YAP translocates to the nucleus, binds to TEAD transcription factors, and induces the expression of target genes, including NUAK2. The resulting NUAK2 protein then influences the actomyosin cytoskeleton, which in turn regulates YAP/TAZ localization and activity, forming a double-positive feedback loop that amplifies oncogenic signaling.[12] Given that this compound shows enhanced efficacy in YAP-high cancer cells, this pathway is a key consideration for its application in breast cancer.[5][6]

Experimental Data for this compound in Other Cancer Models

The following tables summarize quantitative data from studies of this compound in non-breast cancer cell lines, which can inform dose-selection and expected outcomes for breast cancer experiments.

Table 3: Effect of this compound on Cell Growth

| Cell Line | Cancer Type | Assay Duration | IC50 | Key Finding | Reference |

| HuCCT-1 | Cholangiocarcinoma (YAP-high) | 120 h | ~1 µM | High sensitivity to this compound. | [12] |

| SNU475 | Hepatocellular Carcinoma (YAP-high) | 120 h | ~2 µM | High sensitivity to this compound. | [12] |

| HepG2 | Hepatocellular Carcinoma (YAP-low) | 120 h | >16 µM | Low sensitivity to this compound. | [12] |

| SNU398 | Hepatocellular Carcinoma (YAP-low) | 120 h | >16 µM | Low sensitivity to this compound. | [12] |

| HMVP2 | Prostate Cancer | 9 days | 5.72 µM | Dose-dependent inhibition of spheroid growth. | [6] |

| LAPC-4 | Prostate Cancer | 9 days | 4.65 µM | Dose-dependent inhibition of spheroid growth. | [6] |

| 22RV1 | Prostate Cancer | 9 days | 5.22 µM | Dose-dependent inhibition of spheroid growth. | [6] |

Table 4: Effect of this compound on Cell Invasion and Target Phosphorylation

| Cell Line | Cancer Type | Experiment | Concentration | Effect | Reference |

| HMVP2 | Prostate Cancer | Spheroid Invasion | 1-20 µM | Significantly reduced invasion area. | [6] |

| HMVP2 | Prostate Cancer | Wound Closure | 1-20 µM | Slowed wound closure. | [6] |

| SNU475 | Hepatocellular Carcinoma | Western Blot | 0.5-16 µM | Reduced p-MYPT1 (S445) and p-MLC levels. | [5] |

| HuCCT-1 | Cholangiocarcinoma | Western Blot | 10 µM | Reduced p-MYPT1 (S445) levels. | [12] |

Experimental Protocols for Breast Cancer Cell Lines

The following are detailed, generalized protocols for assessing the efficacy of this compound in breast cancer cell lines, based on established methodologies.

Cell Viability / Proliferation Assay (Crystal Violet)

This protocol assesses the effect of this compound on the overall growth and survival of breast cancer cells.

-

Cell Seeding : Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Preparation : Prepare a 2X stock concentration series of this compound in complete medium. A suggested range, based on data from other cell lines, is 0 µM (DMSO vehicle control) to 20 µM.

-

Treatment : Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.

-

Incubation : Incubate the plates for the desired time period (e.g., 72, 96, or 120 hours).

-

Staining :

-

Gently wash the cells twice with 1X PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with 1X PBS.

-

Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry completely.

-

-

Quantification :

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis : Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Western Blot Analysis for Target Engagement

This protocol measures the levels of phosphorylated MYPT1 to confirm that this compound is engaging its target in breast cancer cells.

-

Cell Seeding and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, or 24 hours).

-

Lysis :

-

Wash cells with ice-cold 1X PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation :

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: rabbit anti-phospho-MYPT1 (S445), rabbit anti-MYPT1, and mouse anti-β-Actin (as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities using software like ImageJ. Normalize the phospho-MYPT1 signal to the total MYPT1 signal to determine the extent of target inhibition.

Conclusion and Future Directions

While direct evidence of this compound's activity in breast cancer cell lines is currently lacking in the literature, a substantial body of research on its targets, NUAK1 and NUAK2, strongly supports its investigation in this disease. The upregulation of NUAKs in breast tumors and their roles in driving proliferation, metabolic adaptation, and potentially metastasis, position them as compelling therapeutic targets. This compound provides a valuable tool to probe these functions and assess the therapeutic potential of NUAK inhibition.

Future research should focus on:

-

Screening a diverse panel of breast cancer cell lines : Evaluating the efficacy of this compound across luminal, HER2-positive, and triple-negative subtypes is essential to identify sensitive contexts.

-

Assessing efficacy in YAP-high vs. YAP-low breast cancer models : Given the established link between YAP and this compound sensitivity, this is a critical area of investigation.

-

Exploring combination therapies : Investigating this compound in combination with standard-of-care therapies (e.g., endocrine therapy, chemotherapy, CDK4/6 inhibitors) or other targeted agents could reveal synergistic effects.

-

In vivo studies : Validating in vitro findings in xenograft or patient-derived xenograft (PDX) models of breast cancer will be crucial to establishing its potential for clinical translation.

References

- 1. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upregulation of NUAK2: A novel prognostic marker in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NUAKs promote mTOR/c-Myc-induced glucose and glutamine reprogramming for cell growth and metastasis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graylab.stanford.edu [graylab.stanford.edu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hh.um.es [hh.um.es]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Hippo transducers TAZ and YAP in breast cancer: oncogenic activities and clinical implications | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 14. Hippo-YAP/TAZ signaling in breast cancer: Reciprocal regulation of microRNAs and implications in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

HTH-02-006 experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-02-006 is a potent and selective inhibitor of NUAK family SNF1-like kinase 2 (NUAK2), a key downstream effector of the Hippo-YAP signaling pathway.[1][2][3][4] The Hippo-YAP pathway is a critical regulator of cell proliferation, apoptosis, and organ size, and its dysregulation is implicated in the development and progression of various cancers. This compound exerts its effects by inhibiting NUAK2 kinase activity, leading to reduced phosphorylation of its substrate MYPT1 at serine 445 and subsequent downstream signaling.[1][3] This inhibition has been shown to be particularly effective in cancer cells with high YAP activity, making this compound a promising candidate for targeted cancer therapy, particularly in liver and prostate cancers.[1][3][5]

Mechanism of Action

This compound is a reversible small-molecule inhibitor that targets the kinase activity of NUAK2 with an IC50 of 126 nM.[1][2][3] By blocking NUAK2, this compound disrupts the Hippo-YAP signaling cascade, which is often hyperactivated in cancer. This leads to a reduction in the proliferation of cancer cells and can suppress tumor growth.[4][5] The inhibitory effects of this compound have been demonstrated in various cancer cell lines, where it has been shown to decrease cell growth and invasion.[1]

Signaling Pathway

Caption: this compound inhibits NUAK2, disrupting the Hippo-YAP pathway.

Quantitative Data

In Vitro IC50 Values

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | NUAK1 | 8 | Radioactive (33P-ATP) filter-binding assay |

| This compound | NUAK1 | 69.1 | Adapta® Kinase Assay |

| This compound | NUAK2 | 126 | Radioactive (33P-ATP) filter-binding assay |

| This compound | NUAK2 | 179 | LanthaScreen® Binding Assay |

Cell Growth Inhibition IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Duration |

| LAPC-4 | Prostate | 4.65 | 9 days |

| 22RV1 | Prostate | 5.22 | 9 days |

| HMVP2 | Prostate | 5.72 | 9 days |

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., HuCCT-1, SNU475, HepG2, SNU398 for liver cancer; LAPC-4, 22RV1, HMVP2 for prostate cancer)

-

Complete cell culture medium (specific to cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture cells in appropriate complete medium to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Count cells and adjust the density to 2,000-5,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 20 µM).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours to 9 days).[1] For longer incubation periods, the medium containing the compound should be refreshed every 48-72 hours.[1]

-

-

Viability Assessment (using Crystal Violet):

-

Carefully remove the medium from the wells.

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

-

Remove the paraformaldehyde and wash the wells twice with PBS.

-

Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells with water until the water runs clear.

-

Allow the plate to air dry completely.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 590 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow

Caption: Workflow for determining the IC50 of this compound in cell culture.

References

Application Notes and Protocols for Cell Proliferation Assays Using HTH-02-006

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-02-006 is a potent and selective inhibitor of NUAK2 (NUAK family kinase 2), a key component of the Hippo-YAP signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making NUAK2 an attractive therapeutic target. This compound exerts its anti-proliferative effects by inhibiting NUAK2-mediated signaling, which leads to a reduction in the phosphorylation of its substrate MYPT1 at serine 445 and downstream, myosin light chain (MLC). This ultimately results in the suppression of YAP/TAZ activity, which are critical transcriptional co-activators that drive cell proliferation and tumorigenesis.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cell proliferation in both 2D monolayer and 3D spheroid models.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in 2D Cell Proliferation Assays

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Notes |

| HuCCT-1 | Liver Cancer | 120 hours | Higher efficacy in YAP-high cells | Compared to YAP-low cells like HepG2 and SNU398. |

| SNU475 | Liver Cancer | 120 hours | Higher efficacy in YAP-high cells | Compared to YAP-low cells like HepG2 and SNU398. |

Table 2: In Vitro IC50 Values of this compound in 3D Spheroid Growth Assays

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |

| LAPC-4 | Prostate Cancer | 9 days | 4.65 |

| 22RV1 | Prostate Cancer | 9 days | 5.22 |

| HMVP2 | Prostate Cancer | 9 days | 5.72 |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the Hippo-YAP signaling pathway.

Application Notes and Protocols: HTH-02-006 in 3D Spheroid Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-02-006 is a potent and selective inhibitor of NUAK2, a serine/threonine kinase that is a critical downstream effector of the Hippo-YAP signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and migration. Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for utilizing this compound in 3D spheroid cancer models, offering a valuable tool for preclinical cancer research and drug discovery.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting NUAK2 kinase activity.[1] NUAK2 is a key regulator of the Hippo signaling pathway effector YAP (Yes-associated protein). In many cancers, hyperactivation of YAP drives tumorigenesis. This compound, by inhibiting NUAK2, leads to the downregulation of YAP activity, subsequently suppressing the expression of YAP target genes involved in cell proliferation and survival, such as c-MYC.[2][3] This inhibition has been shown to be particularly effective in cancer cells with high YAP activity.[1]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (NUAK2 Kinase Assay) | - | 126 nM | [1][4] |

| IC50 (Spheroid Growth) | LAPC-4 (Prostate Cancer) | 4.65 µM | [1][4] |

| 22RV1 (Prostate Cancer) | 5.22 µM | [1][4] | |

| HMVP2 (Prostate Cancer) | 5.72 µM | [1][4] |

Effects of this compound on 3D Spheroid Phenotypes

| Experiment | Cell Line | Concentration of this compound | Observed Effect | Reference |

| Spheroid Invasion Assay | HMVP2 (Prostate Cancer) | 1-20 µM | Significant reduction in invasion area into Matrigel | [1] |

| Patient-Derived Explant Proliferation | Prostate Cancer | 10 µM | Nearly 50% reduction in proliferation rate | [1] |

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

HTH-02-006: Application Notes and Protocols for Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of HTH-02-006, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), in preclinical xenograft mouse models of cancer. This compound has demonstrated significant anti-tumor efficacy in models of liver and prostate cancer by targeting the Hippo-YAP signaling pathway.[1][2] This document outlines the mechanism of action, summarizes key in vivo efficacy data, and offers detailed experimental protocols to guide researchers in designing and executing studies using this compound.

Introduction

This compound is a small molecule inhibitor targeting NUAK2, a kinase implicated in the Hippo-YAP signaling pathway which plays a critical role in cell proliferation, organ size control, and tumorigenesis.[3][4] Dysregulation of the Hippo pathway, often leading to the activation of the transcriptional co-activator YAP, is a common feature in various cancers.[4] this compound acts by inhibiting NUAK2, thereby suppressing the downstream effects of YAP activation and leading to reduced cancer cell proliferation and tumor growth.[1][2] Preclinical studies have shown its efficacy in YAP-high cancer cells and in vivo models, making it a valuable tool for cancer research and drug development.[1]

Mechanism of Action

This compound is a reversible, small-molecule inhibitor of NUAK2 with a reported IC50 of 126 nM.[1] It also shows inhibitory activity against NUAK1.[5] The primary mechanism of action involves the inhibition of NUAK2-mediated signaling, which leads to a reduction in the phosphorylation of its substrate MYPT1 at serine 445 (S445) and downstream, myosin light chain (MLC).[1] In the context of the Hippo pathway, NUAK2 is a transcriptional target of YAP and also acts in a positive feedback loop to enhance YAP activity. By inhibiting NUAK2, this compound disrupts this feedback loop, leading to the inactivation of YAP and downregulation of its target genes, such as c-MYC.[1][2]

Signaling Pathway

Caption: this compound inhibits NUAK2, disrupting the YAP-NUAK2 positive feedback loop.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in the literature.

Table 1: In Vitro IC50 Values for this compound

| Target/Cell Line | Assay Type | IC50 | Reference |

| NUAK2 | Radioactive [γ-³²P]ATP incorporation | 126 nM | [1] |

| NUAK1 | Radioactive [γ-³³P]ATP filter-binding | 8 nM | [5] |

| LAPC-4 (prostate cancer) | Spheroid Growth | 4.65 µM | [1] |

| 22RV1 (prostate cancer) | Spheroid Growth | 5.22 µM | [1] |

| HMVP2 (prostate cancer) | Spheroid Growth | 5.72 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft and Allograft Models

| Cancer Type | Cell Line/Model | Animal Model | This compound Dose & Schedule | Key Findings | Reference |

| Liver Cancer | HuCCT-1 TetO-YAP S127A | Nude Mice | 10 mg/kg, i.p., twice daily for 30 days | Significantly attenuated tumor growth. No significant changes in body weight. | [4] |

| Prostate Cancer | HMVP2 spheroids | FVB Mice | 10 mg/kg, i.p., twice daily for 20 days | Significantly inhibited tumor growth. | [1][6] |

| YAP-driven Hepatomegaly | TetO-YAP S127A transgenic | Mice | 10 mg/kg, i.p., twice daily for 14 days | Suppressed YAP-induced hepatomegaly (reduced liver/body weight ratio). Decreased number of proliferating hepatocytes (Ki67 positive). Dramatically reduced phosphorylation of MYPT1 at S445 in liver tissues. No significant changes in body weight. | [1][4] |

| Combination Therapy | Not specified | Not specified | Not specified | Showed greater tumor regression with 176.2% Tumor Growth Inhibition (TGI) when combined with Osimertinib. | [1] |

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Subcutaneous Xenograft/Allograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

-

This compound

-

Vehicle solution (e.g., as described in the original study)

-

Cancer cell line (e.g., HuCCT-1, HMVP2)

-

6-week-old male immunodeficient mice (e.g., nude mice) or syngeneic mice (e.g., FVB mice for HMVP2 allografts)

-

Sterile PBS

-

Matrigel (optional)

-

Syringes and needles

-

Calipers

Workflow Diagram:

Caption: Experimental workflow for a typical xenograft study with this compound.

Procedure:

-

Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS, potentially mixed with Matrigel, at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).[6]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment).[4]

-

Drug Administration: Prepare this compound in a suitable vehicle. Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg) and schedule (e.g., twice daily).[1][4]

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint and Tissue Collection: At the end of the study (e.g., after 20-30 days of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Ki67, Western blot for p-MYPT1).[1][4]

Protocol 2: Pharmacodynamic Assessment in Tissues

This protocol outlines the procedure for assessing the in vivo target engagement of this compound.

Materials:

-

Tumor and/or liver tissues from treated and control animals

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies (e.g., anti-p-MYPT1 (S445), anti-MYPT1, anti-Ki67)

-

Secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Tissue Lysis: Homogenize the collected tissues in a suitable lysis buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Block the membrane and then incubate with the primary antibody of interest (e.g., anti-p-MYPT1 S445).

-

Wash and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip and re-probe the membrane for total MYPT1 and a loading control (e.g., GAPDH or β-actin).

-

-